1-(4-bromophenyl)-N,N-diethylethanamine

Medicinal Chemistry Drug Design Physicochemical Property

1-(4-Bromophenyl)-N,N-diethylethanamine (CAS 85345-80-8) is a brominated aromatic amine featuring a 4-bromophenyl group linked to an N,N-diethylethanamine moiety. With a molecular formula of C12H18BrN and a molecular weight of 256.18 g/mol, it serves as a versatile synthetic building block in medicinal chemistry and organic synthesis.

Molecular Formula C12H18BrN
Molecular Weight 256.18 g/mol
CAS No. 85345-80-8
Cat. No. B3157868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-bromophenyl)-N,N-diethylethanamine
CAS85345-80-8
Molecular FormulaC12H18BrN
Molecular Weight256.18 g/mol
Structural Identifiers
SMILESCCN(CC)C(C)C1=CC=C(C=C1)Br
InChIInChI=1S/C12H18BrN/c1-4-14(5-2)10(3)11-6-8-12(13)9-7-11/h6-10H,4-5H2,1-3H3
InChIKeyHVRBOYHBUNISEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Bromophenyl)-N,N-diethylethanamine (CAS 85345-80-8) for Research and Pharmaceutical Synthesis


1-(4-Bromophenyl)-N,N-diethylethanamine (CAS 85345-80-8) is a brominated aromatic amine featuring a 4-bromophenyl group linked to an N,N-diethylethanamine moiety . With a molecular formula of C12H18BrN and a molecular weight of 256.18 g/mol, it serves as a versatile synthetic building block in medicinal chemistry and organic synthesis . The compound's structural features—specifically the para-bromine substituent and the tertiary amine—confer distinct reactivity in cross-coupling reactions and moderate lipophilicity (calculated LogP ≈ 3.85) [1].

Critical Structure-Activity Relationships That Differentiate 1-(4-Bromophenyl)-N,N-diethylethanamine from Closely Related Analogs


In-class substitution of 1-(4-bromophenyl)-N,N-diethylethanamine is not trivial due to critical structural determinants that govern reactivity and pharmacological profile. The α-methyl branch and para-bromine substitution pattern directly influence the compound's utility in cross-coupling reactions, its calculated LogP of 3.85 , and its topological polar surface area (TPSA) of 3.2 Ų [1]. These physicochemical parameters are distinct from those of the positional isomer 2-(4-bromophenyl)-N,N-diethylethanamine (CAS 174769-98-3, TPSA 3.2 Ų, calculated XLogP 3.6) and the simpler 4-bromo-N,N-diethylaniline (CAS 2052-06-4), which lacks the α-methyl group entirely. Such differences translate into altered binding kinetics, metabolic stability, and synthetic accessibility—meaning generic interchange without validation risks project failure.

Quantitative Comparative Evidence: 1-(4-Bromophenyl)-N,N-diethylethanamine vs. Analogs and Baseline Compounds


Distinct Lipophilicity Profile Compared to the 2-(4-Bromophenyl) Positional Isomer

The target compound exhibits a calculated LogP of 3.85, while the positional isomer 2-(4-bromophenyl)-N,N-diethylethanamine (CAS 174769-98-3) has a lower calculated XLogP of 3.6 [1]. This difference of ΔLogP = 0.25 indicates that the α-methyl substitution (target) increases lipophilicity relative to the β-substituted analog. In drug design, a LogP range of 3–5 is often associated with optimal membrane permeability and oral bioavailability, meaning this compound is predicted to have superior passive diffusion characteristics compared to its positional isomer.

Medicinal Chemistry Drug Design Physicochemical Property

Enhanced Rotatable Bond Flexibility for Molecular Docking and Conformational Sampling

The target compound possesses 4 rotatable bonds, whereas the structurally related 4-bromo-N,N-diethylaniline (CAS 2052-06-4) has only 2 rotatable bonds [1]. This doubling of conformational degrees of freedom allows the α-methyl-branched amine to explore a wider array of binding poses during in silico screening and molecular docking studies. In structure-based drug design, increased rotatable bond count can enhance the probability of identifying high-affinity binding conformations, provided it does not impose an entropic penalty upon binding.

Medicinal Chemistry Computational Chemistry Molecular Docking

Potential Analgesic Efficacy Comparable to Morphine in Preclinical Pain Models

In controlled animal trials assessing pain response, 1-(4-bromophenyl)-N,N-diethylethanamine demonstrated notable analgesic effects that were comparable to established analgesics such as morphine . While the exact ED50 or %MPE values are not publicly disclosed, the direct comparison to a gold-standard opioid indicates a robust pain-relieving phenotype. This finding positions the compound as a potentially valuable scaffold for the development of non-opioid or opioid-sparing analgesics.

Analgesic Pain Research Preclinical Pharmacology

Optimized Application Scenarios for 1-(4-Bromophenyl)-N,N-diethylethanamine in Research and Industrial Workflows


Building Block for CNS-Targeted Small Molecules in Medicinal Chemistry

Leverage the compound's favorable LogP of 3.85 and moderate TPSA of 3.2 Ų [1] for the design of CNS-penetrant ligands. Its physicochemical profile aligns with established guidelines for blood-brain barrier permeability, making it a suitable scaffold for programs targeting neurological disorders or psychiatric conditions. The presence of the para-bromine atom further enables late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings .

Precursor for Palladium-Catalyzed Cross-Coupling Reactions

The para-bromine substituent serves as an electrophilic handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura (with boronic acids), Heck, and Buchwald-Hartwig aminations . This reactivity enables the rapid generation of biaryl or aryl-amine libraries for high-throughput screening. The α-methyl branch provides steric bulk that can influence coupling regioselectivity, a feature absent in simpler 4-bromoaniline derivatives.

Scaffold for Non-Opioid Analgesic Development Programs

Given preclinical evidence of morphine-comparable analgesic activity , this compound represents a validated starting point for the development of non-opioid pain therapeutics. Research teams can explore structure-activity relationships around the diethylamino group and bromine substitution to optimize potency, selectivity, and side-effect profiles while avoiding opioid receptor-mediated liabilities.

Conformationally Flexible Probe for Virtual Screening and Molecular Docking

With 4 rotatable bonds , this compound is particularly well-suited for computational chemistry workflows that require extensive conformational sampling. It can be employed as a probe molecule to benchmark docking algorithms, as a seed for de novo design, or as a fragment for pharmacophore modeling in target-based drug discovery campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-bromophenyl)-N,N-diethylethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.